

In-Depth Technical Guide to the Chemical Properties of Vinclozolin-¹³C₃,D₃

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Compound of Interest

Compound Name: *Vinclozolin-13C3,D3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Vinclozolin-¹³C₃,D₃, an isotopically labeled analog of the dicarboximide fungicide Vinclozolin. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies requiring a stable isotope-labeled internal standard for the quantification of Vinclozolin or in research investigating its metabolic and toxicological pathways.

Chemical and Physical Properties

Vinclozolin-¹³C₃,D₃ is a synthetic organic compound where three carbon atoms and three deuterium atoms have been incorporated into the Vinclozolin structure. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods. While specific experimental data for the labeled compound is not widely published, the fundamental chemical and physical properties are expected to be very similar to those of unlabeled Vinclozolin.

Property	Value	Source(s)
Molecular Formula	$C_9^{13}C_3H_6D_3Cl_2NO_3$	[1] [2]
Molecular Weight	292.11 g/mol	[1] [2]
CAS Number	50471-44-8 (unlabeled)	[1] [3] [4] [5] [6] [7] [8]
Appearance	White to off-white crystalline solid (inferred from unlabeled Vinclozolin)	[3]
Solubility	Low solubility in water; more soluble in organic solvents (inferred from unlabeled Vinclozolin)	[3]
Purity (unlabeled)	≥99%	[9]

Isotopic Purity

A specific certificate of analysis detailing the isotopic purity of commercially available Vinclozolin- $^{13}C_3, D_3$ was not found in the public domain. The isotopic purity of a labeled compound is a critical parameter that defines the percentage of the material that is fully labeled with the desired isotopes. This value is essential for accurate quantification in isotope dilution mass spectrometry.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The following is a generalized protocol for the determination of the isotopic purity of Vinclozolin- $^{13}C_3, D_3$ using high-resolution mass spectrometry (HRMS).

Objective: To determine the percentage of Vinclozolin- $^{13}C_3, D_3$ that is fully labeled and to identify the distribution of other isotopic species.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)

- High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Materials:

- Vinclozolin-¹³C₃,D₃ sample
- HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)
- Mobile phase solvents (e.g., HPLC-grade water with 0.1% formic acid, HPLC-grade acetonitrile with 0.1% formic acid)
- Appropriate HPLC column for separation

Procedure:

- Sample Preparation: Accurately weigh a small amount of the Vinclozolin-¹³C₃,D₃ standard and dissolve it in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL). Further dilute this stock solution to a working concentration suitable for MS analysis (e.g., 1 μ g/mL).
- Chromatographic Separation:
 - Develop an HPLC method to chromatographically separate the Vinclozolin peak from any potential impurities.
 - Inject the prepared sample onto the HPLC system.
- Mass Spectrometric Analysis:
 - Couple the HPLC eluent to the HRMS instrument.
 - Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of unlabeled Vinclozolin and the fully labeled Vinclozolin-¹³C₃,D₃.
 - Ensure the mass resolution is sufficient to distinguish between the different isotopic peaks.
- Data Analysis:

- Identify the chromatographic peak corresponding to Vinclozolin.
- Extract the mass spectrum for this peak.
- Identify the monoisotopic peak for the fully labeled Vinclozolin-¹³C₃,D₃ and any other significant isotopic species (e.g., those with partial labeling).
- Calculate the theoretical isotopic distribution for 100% pure Vinclozolin-¹³C₃,D₃.
- Compare the experimentally observed isotopic distribution with the theoretical distribution.
- Calculate the isotopic purity by determining the relative abundance of the fully labeled species compared to all other related isotopic species.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following is a standard laboratory protocol for determining the melting point of a compound like Vinclozolin-¹³C₃,D₃.[\[10\]](#) [\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the melting point range of Vinclozolin-¹³C₃,D₃.

Instrumentation:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe

Procedure:

- Sample Preparation:
 - Place a small amount of the crystalline Vinclozolin-¹³C₃,D₃ onto a clean, dry surface.
 - Carefully introduce a small amount of the powder into the open end of a capillary tube.

- Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.[10]
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-20 °C/min) to get an estimated range.[12]
 - For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.
 - Begin heating at a slow, controlled rate (approximately 1-2 °C/min) as the temperature approaches the expected melting point.[10][12]
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire solid has completely melted into a liquid (the end of the melting range).
 - The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-1.5 °C). A broad melting range can indicate the presence of impurities.[10]

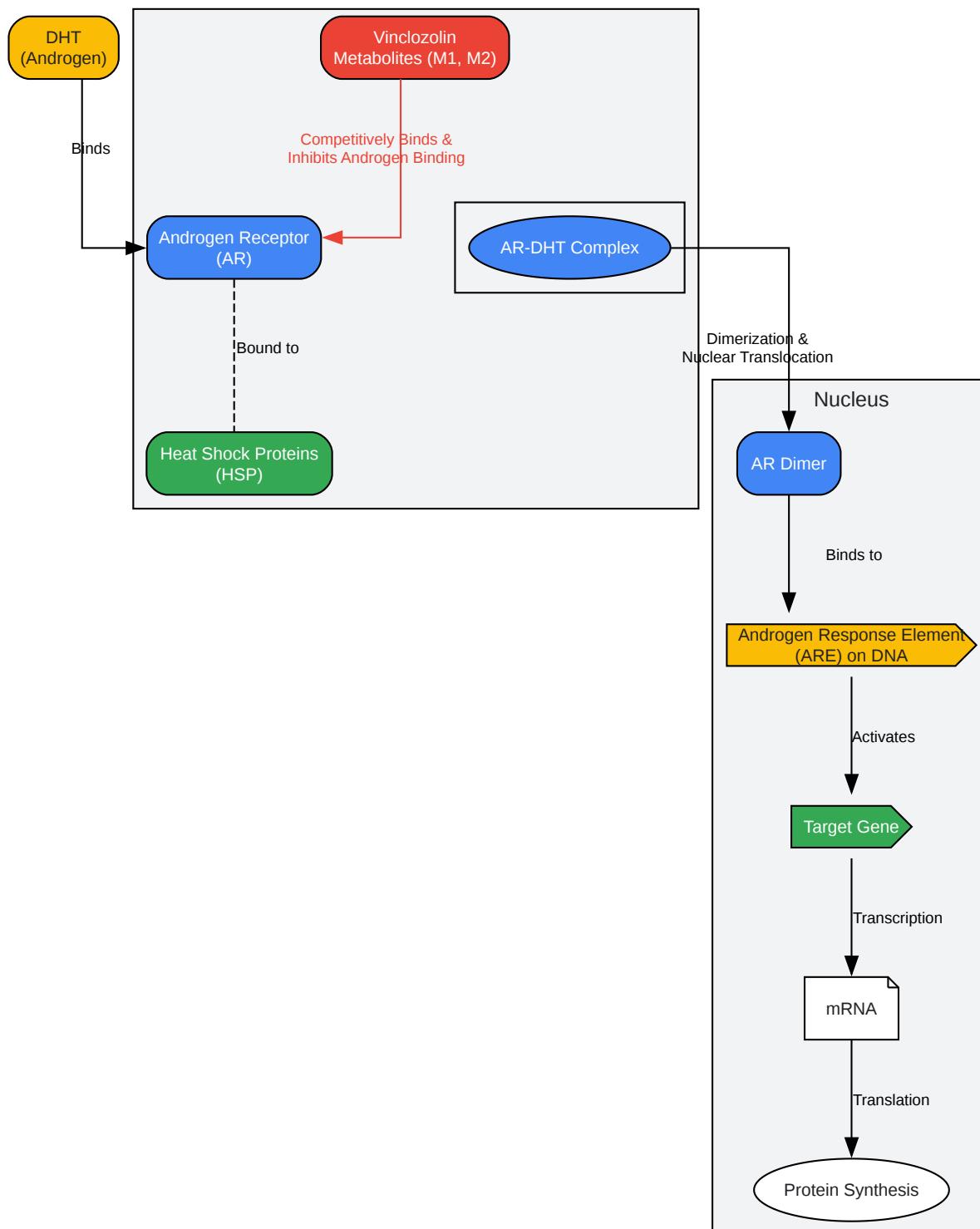
Mechanism of Action: Interference with Androgen Receptor Signaling

Vinclozolin is recognized as an endocrine disruptor with anti-androgenic properties.[3][5] Its mechanism of action involves the competitive inhibition of the androgen receptor (AR). While Vinclozolin itself has a weak affinity for the AR, its primary metabolites, M1 (2-[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent antagonists of the androgen receptor.[2][4][14]

The binding of these metabolites to the AR prevents the binding of natural androgens, such as testosterone and dihydrotestosterone (DHT).[2][15][16] This antagonism inhibits the subsequent translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes.[2][8][15] This disruption of the androgen signaling pathway is the molecular basis for the observed anti-androgenic effects of Vinclozolin exposure.[3]

Signaling Pathway Diagram

The following diagram illustrates the classical androgen receptor signaling pathway and the inhibitory action of Vinclozolin and its metabolites.



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Caption: Androgen Receptor Signaling Pathway and Inhibition by Vinclozolin.

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